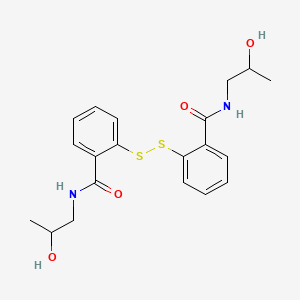
2,2'-dithiobis(N-2-hydroxypropylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KF-4939 is a chemical compound known for its anti-platelet properties. It has been studied for its potential applications in various fields, including medicine and biology. The compound is particularly noted for its ability to inhibit platelet aggregation, making it a subject of interest in the development of new therapeutic agents.
Preparation Methods
KF-4939 can be synthesized through several methods. One common synthetic route involves the condensation of 2,2’-dithiobis(benzoyl chloride) with 2-hydroxypropylamine in the presence of dioxane . This reaction produces KF-4939 as the final product. Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure the purity and yield of the compound.
Chemical Reactions Analysis
KF-4939 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: KF-4939 can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KF-4939 has been extensively studied for its scientific research applications. Some of the key areas include:
Industry: The compound’s anti-platelet properties make it a candidate for industrial applications where platelet aggregation needs to be controlled.
Mechanism of Action
KF-4939 exerts its effects by inhibiting the activation of phospholipase C and phospholipase A2 in platelets . This inhibition prevents the aggregation and secretion of platelets, which are crucial steps in the formation of blood clots. The compound binds to specific molecular targets on the platelets, disrupting the signaling pathways involved in platelet activation.
Comparison with Similar Compounds
KF-4939 is unique in its specific inhibition of platelet aggregation. Similar compounds include:
Resquimod: A Toll-like receptor 7/8 ligand that has been studied for its effects on immune responses.
Platelet Aggregation Factor Inhibitors: Other compounds that inhibit platelet aggregation, but may have different mechanisms of action. KF-4939 stands out due to its specific molecular targets and the pathways it affects, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73845-37-1 |
|---|---|
Molecular Formula |
C20H24N2O4S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-2-[[2-(2-hydroxypropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-13(23)11-21-19(25)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(26)22-12-14(2)24/h3-10,13-14,23-24H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
ODUBEYQKYAQFNS-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)O)O |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)O)O |
Synonyms |
2,2'-dithiobis(N-2-hydroxypropylbenzamide) KF 4939 KF-4939 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



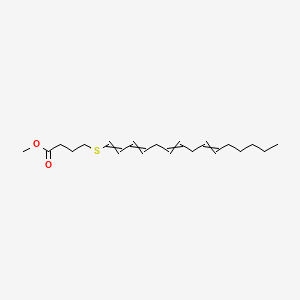
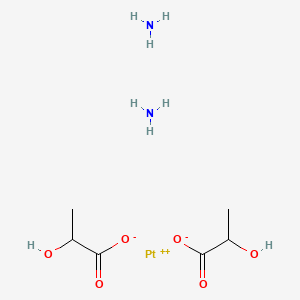
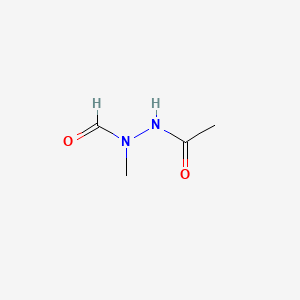
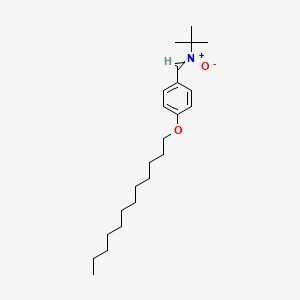
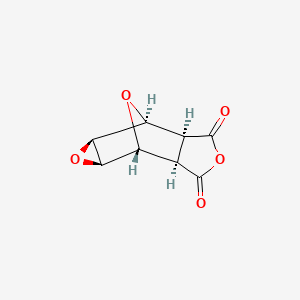

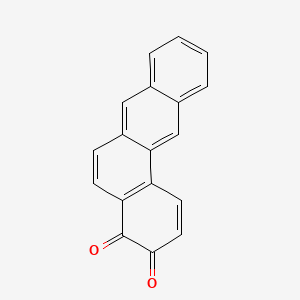

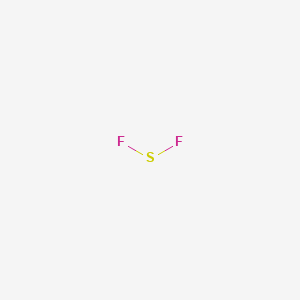



![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)
